ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol This compound is characterized by the presence of an ethyl ester group attached to a pyrazole ring, which is further substituted with an iodine atom at the 4-position
Preparation Methods
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-(4-iodo-1H-pyrazol-1-yl)propanoate with a suitable base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with agents like hydrogen peroxide can yield corresponding oxides, while reduction with agents like lithium aluminum hydride can yield reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its pyrazole moiety, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Contains a bromine atom, which also affects its chemical and biological properties.
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties and biological interactions.
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBIKKSYYOTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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